Methyl 2-(trifluoromethyl)acrylate

Vue d'ensemble

Description

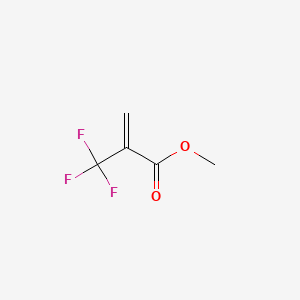

Methyl 2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C5H5F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties, making it valuable in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Radical Polymerization

MTFMA undergoes radical polymerization to form polymers with enhanced thermal stability and chemical resistance. Key characteristics include:

Reaction Conditions

| Property | MTFMA Homopolymer | Copolymer (with MMA) |

|---|---|---|

| Thermal Stability (°C) | 220–240 | 190–210 |

| Glass Transition (°C) | 105–115 | 90–100 |

| Solubility | Polar aprotic solvents | Improved in chlorinated solvents |

The trifluoromethyl group reduces chain mobility, increasing glass transition temperatures compared to non-fluorinated analogs .

Mizoroki-Heck Cross-Coupling

MTFMA participates in palladium-catalyzed Mizoroki-Heck reactions to form trisubstituted alkenes. This reaction is pivotal in synthesizing complex fluorinated scaffolds .

Reaction Optimization

Key variables for coupling with aryl iodides:

| Catalyst | Additive | Temp (°C) | Yield (%) | E/Z Selectivity |

|---|---|---|---|---|

| Pd(TFA)₂ | AgOTf | 100 | 78–92 | 85:15 |

| Pd/C | Ag₂CO₃ | 110 | 65–84 | 70:30 |

| Pd(OAc)₂ | CuI | 90 | 55–72 | 60:40 |

Silver additives (AgOTf, Ag₂CO₃) improve catalytic efficiency by scavenging iodide byproducts .

Substrate Scope

-

Electron-deficient aryl iodides : Higher yields (85–92%) due to facilitated oxidative addition .

-

Ortho-iodophenols : Enable one-pot synthesis of 3-trifluoromethyl coumarins via tandem Heck-cyclization (72–88% yield) .

Three-Component Reactions

MTFMA reacts with aryl iodides and alkyl iodides in a palladium-mediated process to form alkyl 3-aryl-2-(trifluoromethyl)acrylates :

General Protocol

-

Mizoroki-Heck coupling with aryl iodide.

-

In situ esterification with alkyl iodide.

| Alkyl Group | Yield Range (%) | Notable Products |

|---|---|---|

| Methyl | 68–82 | Pharmaceutical intermediates |

| tert-Butyl | 55–70 | Thermostable polymers |

Oxidative Decarboxylative Cross-Coupling

(Z)-3-Aryl-2-(trifluoromethyl)acrylic acids (derived from MTFMA hydrolysis) undergo Pd/Cu-mediated coupling with heteroarenes :

Conditions :

-

Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), DMF, 120°C.

-

Yields: 40–58% with >90% E-selectivity.

Applications :

Hydrolytic Stability

MTFMA resists hydrolysis under neutral conditions but undergoes slow degradation in acidic/basic environments:

| Condition | Half-Life (25°C) | Primary Product |

|---|---|---|

| pH 7.0 | >30 days | Unchanged |

| pH 2.0 | 6 days | 2-(Trifluoromethyl)acrylic acid |

| pH 10.0 | 2 days | Degraded fragments |

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- Methyl 2-(trifluoromethyl)acrylate is utilized in synthesizing complex organic molecules. It can be produced through the Knoevenagel condensation reaction, which involves trifluoroacetic acid and methyl acrylate. This method allows for the efficient creation of this compound, which can then be used as an intermediate in further synthetic processes.

-

Polymer Chemistry :

- The compound readily undergoes polymerization, leading to the formation of polymers with tailored properties. This characteristic is particularly useful in creating materials with specific mechanical and thermal properties. For example, polymers derived from this compound have been studied for their potential applications in coatings and adhesives due to their enhanced durability and chemical resistance .

- Material Science :

Case Study 1: Synthesis of Trisubstituted Alkenes

A study focused on the synthesis of diverse trisubstituted alkenes using this compound as a precursor demonstrated its utility in creating complex molecular architectures through palladium-catalyzed reactions. The research highlighted the compound's ability to participate in Mizoroki-Heck reactions, leading to high E/Z selectivity in the resulting products .

Case Study 2: Self-Assembling Copolymers

Research on block and graft copolymers has shown that incorporating this compound into copolymer systems can enhance their self-assembly properties in organic solvents. These copolymers exhibited unique morphologies that are temperature-dependent, making them suitable for applications in drug delivery systems and nanotechnology .

Mécanisme D'action

The mechanism of action of methyl 2-(trifluoromethyl)acrylate involves its reactivity due to the presence of the trifluoromethyl group. This group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions. The trifluoromethyl group also influences the compound’s physical properties, such as its boiling point and solubility .

Comparaison Avec Des Composés Similaires

- 2,2,2-Trifluoroethyl methacrylate

- 2-(Trifluoromethyl)acrylic acid

- Ethyl 4,4,4-trifluorocrotonate

- 2,2,2-Trifluoroethyl acrylate

Comparison: Methyl 2-(trifluoromethyl)acrylate is unique due to its specific combination of the trifluoromethyl group and the ester functionality. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, 2,2,2-trifluoroethyl methacrylate has a similar trifluoromethyl group but differs in its ester moiety, leading to variations in reactivity and applications .

Activité Biologique

Methyl 2-(trifluoromethyl)acrylate (MTFA) is a compound that has garnered attention in various fields due to its unique chemical properties, particularly the presence of the trifluoromethyl group, which significantly influences its biological activity. This article explores the biological activities associated with MTFA, including its antibacterial and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . The trifluoromethyl group () is known for enhancing lipophilicity and modulating the electronic properties of molecules, which can lead to increased biological activity. The compound is often synthesized via radical polymerization techniques and has applications in coatings and polymer chemistry due to its unique characteristics.

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial properties. For instance, a study evaluated various derivatives, including those with the trifluoromethyl group, against common bacterial strains such as Escherichia coli and Bacillus mycoides. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Trifluoromethyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 7 | 5.00 | E. coli |

| Compound 8 | 4.88 | B. mycoides |

| Compound 9 | 6.00 | C. albicans |

Anticancer Activity

MTFA and its derivatives have also been investigated for their anticancer potential. A series of urea derivatives containing trifluoromethyl groups were tested against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds with trifluoromethyl substitutions demonstrated IC50 values superior to standard chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity of Trifluoromethyl Compounds

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | Doxorubicin | 52.1 |

| Compound 8 | HCT116 | 22.4 | Doxorubicin | 52.1 |

| Compound 9 | HePG2 | 17.8 | Doxorubicin | 52.1 |

The biological activity of MTFA can be attributed to its ability to interact with cellular targets through multipolar binding mechanisms facilitated by the trifluoromethyl group. This interaction enhances the potency of compounds by affecting protein-ligand interactions crucial for cellular functions. For example, molecular docking studies have shown promising inhibition against key enzymes involved in bacterial resistance and cancer progression .

Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of a series of trifluoromethyl-substituted urea derivatives against resistant strains of bacteria, demonstrating their potential as new antimicrobial agents in an era of rising antibiotic resistance.

- Anticancer Properties : Another investigation focused on the anticancer effects of MTFA derivatives on prostate cancer cells, revealing significant down-regulation of genes associated with tumor growth and survival pathways.

Propriétés

IUPAC Name |

methyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRBXMICTQNNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382061 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-90-1 | |

| Record name | Methyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl 2-(trifluoromethyl)acrylate particularly interesting for 157-nm microlithography resist materials?

A1: The key lies in its transparency at the 157 nm wavelength. Fluorocarbon polymers, often incorporating this compound, exhibit higher transparency at this wavelength compared to many other materials. This is crucial for 157-nm microlithography, as it allows for more efficient light transmission during the photoresist process. Researchers have successfully synthesized polymers containing this compound and demonstrated their potential for 157-nm resist applications. []

Q2: How does incorporating this compound into Polyvinylidene fluoride (PVDF) impact its properties and potential applications?

A2: This modification introduces pendant phosphonic acid groups to the PVDF backbone. [] These groups drastically increase the polymer's hydrophilicity, evidenced by the significant decrease in water contact angle from 98° to 15°. This hydrophilic functionalized PVDF exhibits promising anticorrosion properties for steel, showcasing its potential in protective coatings.

Q3: Can this compound be used to create solid polymer electrolytes, and if so, what are the advantages?

A3: Yes, researchers successfully synthesized a random copolymer of vinylidene fluoride and this compound containing a cyclic carbonate side-chain (MAF-cyCB). [] This specific copolymer demonstrated desirable characteristics for solid polymer electrolytes, including high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. These features make it a promising candidate for next-generation solid-state battery applications.

Q4: Are there alternative synthesis pathways for incorporating the structural features of this compound into polymers beyond direct copolymerization?

A4: Indeed, direct copolymerization of this compound, particularly with bulky substituents, can be challenging. To overcome this, researchers explored alternative strategies like synthesizing tricyclononene monomers with spatially distant electron-withdrawing groups or copolymerizing with carbon monoxide. [] These approaches offer potential routes to integrate the desired transparency-enhancing features into polymers for specific applications like 157-nm lithography.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.